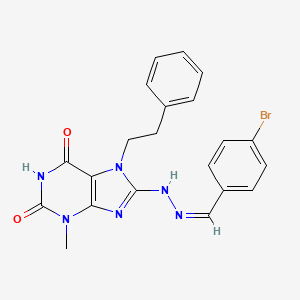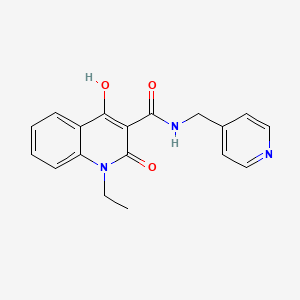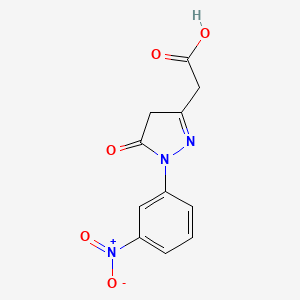
N-(4-hydroxyphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-4-methoxybenzamide is an organic compound characterized by the presence of both hydroxy and methoxy functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyaniline and 4-methoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 4-hydroxyaniline and the carboxyl group of 4-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control systems.
Automated Systems: Use of automated systems for precise addition of reagents and control of reaction parameters.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-(4-hydroxyphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Used in the synthesis of pharmaceuticals.
N-(4-hydroxyphenyl)benzoic acid: Investigated for its anti-inflammatory properties.
Uniqueness
N-(4-hydroxyphenyl)-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study in scientific research.
特性
CAS番号 |
23600-48-8 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-2-10(3-9-13)14(17)15-11-4-6-12(16)7-5-11/h2-9,16H,1H3,(H,15,17) |
InChIキー |
FIPXHELNPLCOPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)




![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)

